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Compound of Interest

Compound Name:
(4-Chloro-2-methoxy-1,3-thiazol-5-

yl)methanol

CAS No.: 1211507-74-2

Cat. No.: B2437551

Get Quote

Executive Technical Summary
The 4-chloro-2-methoxy-thiazole ring system represents a specialized heteroaromatic scaffold

in medicinal chemistry, distinguished by its unique "push-pull" electronic configuration. Unlike

simple thiazoles, this motif integrates a strong electron-donating group (EDG) at the C2

position (methoxy) and an electron-withdrawing group (EWG) at the C4 position (chloro).

This specific substitution pattern creates a polarized electron density map that dictates its

reactivity profile:

C2-Position (Methoxy): Acts as an electronic anchor, increasing electron density at N3 and

C5 via resonance (+M), while serving as a potential leaving group under acidic hydrolytic

conditions.

C4-Position (Chloro): Provides a functional handle for cross-coupling (e.g., Suzuki-Miyaura)

but is electronically deactivated towards nucleophilic aromatic substitution (

) compared to the C2 position.
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C5-Position (Unsubstituted): The primary site for electrophilic aromatic substitution (

) and metabolic oxidation (Phase I metabolism).

This guide details the electronic properties, reactivity landscape, and synthetic utility of this

scaffold for drug discovery applications.

Electronic Architecture & Physicochemical Profile
Orbital Theory and Resonance
The thiazole ring is

-excessive relative to pyridine but

-deficient relative to thiophene. In 4-chloro-2-methoxy-thiazole, the electronic distribution is
governed by the competition between the +M effect of the 2-methoxy oxygen and the -I effect
of the 4-chloro substituent.

HOMO Localization: The Highest Occupied Molecular Orbital (HOMO) is concentrated at the

C5 carbon and the N3 nitrogen, driven by the lone pair donation from the methoxy oxygen

into the ring system.

LUMO Localization: The Lowest Unoccupied Molecular Orbital (LUMO) is typically

antibonding with significant coefficient magnitude at C2, rendering it susceptible to

nucleophilic attack if the methoxy group is protonated or complexed.

Physicochemical Descriptors
The following data points are critical for lead optimization (Hit-to-Lead) campaigns:
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Property Value (Approx.) Note

LogP (Lipophilicity) 1.8 – 2.2

Moderate lipophilicity; suitable

for CNS penetration if MW is

low.

pKa (Conjugate Acid) 2.0 – 2.5

The 4-Cl (-I) lowers the basicity

of N3 compared to 2-

methoxythiazole (pKa ~3.2).

H-Bond Acceptors 2 (N3, OMe)
The N3 lone pair is the primary

acceptor; OMe is weak.

Topological Polar Surface Area

(TPSA)
~41 Å²

Favorable for membrane

permeability.

Visualizing the Electronic Flow
The diagram below illustrates the resonance contributions that activate the C5 position and

deactivate the C4 position.
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Caption: Electronic push-pull map showing electron density flow from the 2-methoxy group

toward C5 and N3, countering the inductive withdrawal of the 4-chloro substituent.
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Reactivity Landscape
Nucleophilic Aromatic Substitution ( )
The 4-chloro-2-methoxy-thiazole system presents a regioselectivity challenge.

C2 Reactivity: The C2 position is the most electron-deficient carbon in the thiazole ring

(flanked by S and N). In 2,4-dichlorothiazole, the C2-Cl is displaced first by nucleophiles

(e.g., methoxide). Once the methoxy group is installed, the ring becomes more electron-rich,

significantly deactivating the C4-Cl bond toward further

.

C4 Reactivity: Displacement of the 4-chloro group typically requires metal catalysis (Pd/Cu)

or extreme forcing conditions if attempting classical

.

Electrophilic Aromatic Substitution ( )
The C5 position is the exclusive site for electrophilic attack.

Mechanism: The 2-methoxy group activates the ring, directing incoming electrophiles (E+) to

C5.

Common Reactions: Bromination (

), Nitration (

), and Formylation (Vilsmeier-Haack).

Metabolic Stability (Soft Spots)
In a biological context, this scaffold presents two primary metabolic risks:

O-Demethylation: The 2-methoxy group is susceptible to CYP450-mediated oxidative

demethylation, yielding the 2-hydroxythiazole (which tautomerizes to the thiazolone).

C5-Oxidation: The unsubstituted C5 position is prone to hydroxylation. Blocking this site

(e.g., with F or Cl) is a common bioisosteric strategy to improve half-life (
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).

Experimental Protocols
Synthesis of 4-Chloro-2-Methoxythiazole
The most robust route utilizes the differential reactivity of 2,4-dichlorothiazole.

Protocol:

Reagents: 2,4-Dichlorothiazole (1.0 eq), Sodium Methoxide (NaOMe, 1.05 eq), Methanol

(anhydrous).

Procedure:

Dissolve 2,4-dichlorothiazole in anhydrous MeOH under

atmosphere.

Cool to 0°C.[1]

Add NaOMe solution dropwise over 30 minutes. Crucial: Control stoichiometry to avoid

bis-substitution.

Allow to warm to Room Temperature (RT) and stir for 4–6 hours. Monitor by TLC/LCMS.

Workup: Quench with water, extract with DCM. The product is often an oil or low-melting

solid.

Mechanism: The reaction proceeds via an addition-elimination mechanism at C2. The

intermediate Meisenheimer complex is stabilized by the adjacent ring nitrogen.

Functionalization of the C4-Chloro Handle
To utilize the 4-chloro group, a Suzuki-Miyaura coupling is recommended over

.

Protocol (Suzuki Coupling):
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Reagents: 4-chloro-2-methoxythiazole (1.0 eq), Aryl Boronic Acid (1.2 eq),

(5 mol%),

(3.0 eq).

Solvent: Dioxane/Water (4:1).

Conditions: Heat to 90°C for 12 hours under Argon.

Note: The electron-rich nature of the thiazole (due to 2-OMe) may require electron-deficient

ligands on Palladium to facilitate the oxidative addition step into the C4-Cl bond.

Reaction Pathway Visualization
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Caption: Synthetic derivation and functionalization pathways. Note the regioselective synthesis

from 2,4-dichlorothiazole and the divergent reactivity at C4 and C5.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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Contact our Ph.D. Support Team for a compatibility check

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 9 / 9 Tech Support

https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b2437551?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

